molecular formula C8H8O3 B14242943 2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid CAS No. 444728-47-6

2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid

Katalognummer: B14242943
CAS-Nummer: 444728-47-6
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: SFRWHEOJJCPYJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of a precursor compound, such as 4-oxo-5-phenylthiomethylcyclopent-2-en-1-ylacetic acid ethanolamide, using gem-bis(hydroperoxy)cyclohexane . This method provides a straightforward route to the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the selection of appropriate catalysts and reagents is crucial for achieving high yields and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The presence of multiple functional groups allows for substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like gem-bis(hydroperoxy)cyclohexane, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more complex cyclopentenone derivatives, while reduction reactions can produce simpler cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4-methylidene-3-oxocyclopent-1-ene-1-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

444728-47-6

Molekularformel

C8H8O3

Molekulargewicht

152.15 g/mol

IUPAC-Name

2-methyl-4-methylidene-3-oxocyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H8O3/c1-4-3-6(8(10)11)5(2)7(4)9/h1,3H2,2H3,(H,10,11)

InChI-Schlüssel

SFRWHEOJJCPYJI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC(=C)C1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.